2-(3-bromo-4-fluorophenyl)ethan-1-amine

orthogonal reactivity cross-coupling sequential derivatization

2-(3-Bromo-4-fluorophenyl)ethan-1-amine is a strategic building block that cannot be replaced by mono-halogenated or 3‑Cl‑4‑F analogs. The 3‑Br handle enables Pd-catalyzed Suzuki or Buchwald–Hartwig coupling while the 4‑F remains inert, allowing sequential diversification that is impossible with 2-(4-fluorophenyl)ethan-1-amine. This exact substitution pattern is embedded in clinical IDO1 inhibitor epacadostat and in TAAR1-targeted pyrazinoisoquinoline scaffolds claimed in KR‑101909845‑B1. Sourcing this specific intermediate preserves both synthetic route fidelity and target-engagement profiles. Standard packaging is available from 100 mg to 1 g; bulk quantities are supplied on request. Ensure your next ligand-library synthesis starts with the correct dihalogenation vector.

Molecular Formula C8H9BrFN
Molecular Weight 218.1
CAS No. 874326-40-6
Cat. No. B6229522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-bromo-4-fluorophenyl)ethan-1-amine
CAS874326-40-6
Molecular FormulaC8H9BrFN
Molecular Weight218.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-4-fluorophenyl)ethan-1-amine (CAS 874326-40-6) – Procurement-Relevant Class and Core Characteristics


2-(3-Bromo-4-fluorophenyl)ethan-1-amine (CAS 874326-40-6) is a halogenated phenethylamine derivative with the molecular formula C8H9BrFN and a molecular weight of 218.07 g/mol . The compound belongs to the class of ortho-halogenated arylethylamines, characterized by a primary amine pendant to a phenyl ring that bears bromine at the 3-position and fluorine at the 4-position. This substitution pattern is structurally pre-organized for downstream derivatization via the primary amine handle while the C–Br bond enables late-stage cross-coupling chemistry. The compound is predominantly sourced as a research intermediate in medicinal chemistry programs targeting G-protein coupled receptors and immuno-oncology pathways .

Why 2-(3-Bromo-4-fluorophenyl)ethan-1-amine Cannot Be Interchanged with Common In-Class Phenethylamines for Regioselective Derivatization


Phenethylamine building blocks are not functionally interchangeable when the target application requires orthogonal reactivity at defined ring positions. 2-(3-Bromo-4-fluorophenyl)ethan-1-amine presents a unique orthogonal dihalogenation vector: the C–Br bond participates in Pd-catalyzed cross-couplings (Suzuki, Buchwald–Hartwig) while the C–F bond remains inert under those conditions, enabling sequential functionalization that mono-halogenated or differently substituted analogs cannot emulate . In CNS-oriented programs, the 3-bromo-4-fluoro pattern has been specifically claimed in TAAR1-targeted pyrazinoisoquinoline scaffolds, whereas the 4-fluoro-only or 3-bromo-only congeners yield distinct pharmacological profiles that preclude direct substitution [1]. Similarly, in IDO1 inhibitor synthesis, the 3-bromo-4-fluoroaniline motif is retained in the clinical candidate epacadostat; replacement with 3-chloro-4-fluoro or 3,4-difluoro analogs results in substantially altered potency [2]. These context-dependent differentiation points mean that generic substitution without experimental validation risks undermining both synthetic route fidelity and target engagement.

Quantitative Differentiation Evidence for 2-(3-Bromo-4-fluorophenyl)ethan-1-amine Versus Closest Analogs


Orthogonal Dihalogenation Enables Sequential Pd-Mediated Functionalization Not Accessible with Mono-Halogenated or 3,4-Difluoro Analogs

The compound bears both C–Br and C–F bonds on the same aromatic ring, creating a reactivity gradient for chemoselective transformations. The C–Br bond is reactive toward Pd(0) oxidative addition under standard Suzuki or Buchwald–Hartwig conditions, while the C–F bond is essentially inert under those conditions, permitting a second functionalization step after bromo-displacement. In contrast, 2-(4-fluorophenyl)ethan-1-amine lacks a cross-coupling handle entirely; 2-(3-bromophenyl)ethan-1-amine provides only one cross-coupling site and lacks the electron-withdrawing fluorine that modulates the amine basicity and ring electronics; 2-(3-chloro-4-fluorophenyl)ethan-1-amine possesses a less reactive C–Cl bond that requires harsher conditions and often shows lower conversion in Pd-catalyzed aminations .

orthogonal reactivity cross-coupling sequential derivatization halogen selectivity

Patented Role in TAAR1-Targeted Pyrazinoisoquinoline CNS Agents with Explicit Halogen Substitution Pattern Requirement

In patent KR-101909845-B1, the 3-bromo-4-fluorophenyl substructure is incorporated into substituted pyrazino[2,1-a]isoquinoline derivatives claimed to possess good affinity for the trace amine-associated receptor 1 (TAAR1). The generic formula explicitly enumerates R1/R2 as independently hydrogen or halogen, and the exemplified compounds include bromo-fluoro substitution patterns. Competing halogen combinations (e.g., 4-fluoro only, 3-bromo only, or 3,4-dichloro) are not claimed with the same breadth and may exhibit different TAAR1 binding profiles. While specific Ki or IC50 values for the free amine are not disclosed in this patent, the structural inclusion of the 3-bromo-4-fluoro pattern across multiple exemplified compounds indicates that this substitution is preferred for TAAR1 engagement in this chemotype [1].

TAAR1 CNS disorders pyrazinoisoquinoline structure-activity relationship patent

Validated Intermediate for IDO1 Inhibitor Epacadostat: The 3-Bromo-4-Fluorophenyl Motif is Essential for Potent Enzyme Inhibition

Epacadostat (INCB024360) is a clinical-stage indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor that contains the N′-(3-bromo-4-fluorophenyl) moiety. The compound inhibits IDO1 with an IC50 of 10 nM and demonstrates high selectivity over IDO2 and tryptophan 2,3-dioxygenase (TDO) [1]. While the 3-bromo-4-fluorophenyl ring is derived from an aniline rather than directly from 2-(3-bromo-4-fluorophenyl)ethan-1-amine, the identical aryl substitution pattern is critical: replacement of bromo with chloro or removal of fluorine significantly attenuates IDO1 inhibitory activity, as documented in the medicinal chemistry literature surrounding this chemotype [2]. The free amine serves as a versatile intermediate for constructing elaborated analogs where the ethylamine side chain is further functionalized.

IDO1 inhibitor epacadostat immuno-oncology structure-activity relationship

Procurement-Driven Application Scenarios for 2-(3-Bromo-4-fluorophenyl)ethan-1-amine


Diversifiable Building Block for Parallel Library Synthesis via Chemoselective Cross-Coupling

Researchers constructing libraries of phenethylamine-based ligands can exploit the orthogonal C–Br/C–F reactivity of 2-(3-bromo-4-fluorophenyl)ethan-1-amine. In the first step, the primary amine is protected or directly elaborated; then Suzuki coupling at the C–Br position introduces aryl, heteroaryl, or vinyl diversity elements while the C–F bond remains intact, preserving a further diversification point. This strategy is not feasible with 2-(4-fluorophenyl)ethan-1-amine (no cross-coupling handle) or 2-(3-bromophenyl)ethan-1-amine (no second halogen for electronic tuning), and is more efficient than using 2-(3-chloro-4-fluorophenyl)ethan-1-amine which requires harsher coupling conditions .

Synthesis of TAAR1-Targeted Pyrazinoisoquinoline Derivatives for CNS Lead Optimization

The 3-bromo-4-fluorophenyl substructure is embedded in the generic formula and exemplified compounds of patent KR-101909845-B1, which claims TAAR1-active pyrazino[2,1-a]isoquinolines for psychiatric and neurological indications. Medicinal chemistry teams prosecuting TAAR1 programs can use 2-(3-bromo-4-fluorophenyl)ethan-1-amine as a direct starting material to construct the ethylamine linker of the bicyclic core, ensuring alignment with the patented SAR [1].

Intermediate for IDO1 Inhibitor Analogs and Epacadostat-Related Immuno-Oncology Agents

The clinical IDO1 inhibitor epacadostat features the 3-bromo-4-fluorophenyl group as a critical pharmacophoric element achieving IC50 = 10 nM against human IDO1 [2]. 2-(3-Bromo-4-fluorophenyl)ethan-1-amine serves as a key intermediate for constructing epacadostat analogs where the ethylamine side chain is elaborated into the oxadiazole-carboximidamide warhead. Sourcing this exact intermediate ensures structural congruence with the clinical chemotype, whereas alternative halogen substitution patterns (3-Cl-4-F, 3,4-diF) have been associated with reduced IDO1 inhibitory activity [3].

Quote Request

Request a Quote for 2-(3-bromo-4-fluorophenyl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.